molecular formula C24H16Cl2FNO3S2 B15038574 (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15038574
M. Wt: 520.4 g/mol
InChI Key: KEZKOFVNKDTUKK-LSHDLFTRSA-N
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Description

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, fluorophenyl, and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with 3-methoxybenzaldehyde under acidic conditions to form an intermediate. This intermediate is then reacted with 3-fluorophenyl isothiocyanate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicine, (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has potential applications as a therapeutic agent. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • Allylamine
  • Carbonyl Compounds

Uniqueness

Compared to similar compounds, (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a broader range of applications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H16Cl2FNO3S2

Molecular Weight

520.4 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H16Cl2FNO3S2/c1-30-21-9-14(5-8-20(21)31-13-15-6-7-16(25)11-19(15)26)10-22-23(29)28(24(32)33-22)18-4-2-3-17(27)12-18/h2-12H,13H2,1H3/b22-10+

InChI Key

KEZKOFVNKDTUKK-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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